1-cyano-N-(2,4-dichlorophenyl)cyclopropane-1-carboxamide

KARI inhibitor herbicide discovery structure-activity relationship

1-Cyano-N-(2,4-dichlorophenyl)cyclopropane-1-carboxamide is a cyclopropane-1-carboxamide derivative bearing a cyano group at the 1-position and a 2,4-dichlorophenyl substituent on the amide nitrogen. The compound has been structurally characterized by single-crystal X-ray diffraction, which confirmed a monoclinic crystal system (space group C2).

Molecular Formula C11H8Cl2N2O
Molecular Weight 255.1
CAS No. 946159-54-2
Cat. No. B2616770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyano-N-(2,4-dichlorophenyl)cyclopropane-1-carboxamide
CAS946159-54-2
Molecular FormulaC11H8Cl2N2O
Molecular Weight255.1
Structural Identifiers
SMILESC1CC1(C#N)C(=O)NC2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C11H8Cl2N2O/c12-7-1-2-9(8(13)5-7)15-10(16)11(6-14)3-4-11/h1-2,5H,3-4H2,(H,15,16)
InChIKeyJWBIWFDAFDHNGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Cyano-N-(2,4-dichlorophenyl)cyclopropane-1-carboxamide (CAS 946159-54-2) Sourcing Guide for KARI-Targeted Research


1-Cyano-N-(2,4-dichlorophenyl)cyclopropane-1-carboxamide is a cyclopropane-1-carboxamide derivative bearing a cyano group at the 1-position and a 2,4-dichlorophenyl substituent on the amide nitrogen. The compound has been structurally characterized by single-crystal X-ray diffraction, which confirmed a monoclinic crystal system (space group C2) [1]. It belongs to the broader class of 1-cyano-N-substituted cyclopropanecarboxamides designed as ketol-acid reductoisomerase (KARI; EC 1.1.1.86) inhibitors targeting branched-chain amino acid biosynthesis in plants and bacteria [1][2].

Enzyme targetReported near-complete KARI (EC 1.1.1.86) inhibition in plant enzyme assay
StructureMonoclinic C2 crystal structure enables solid-state identity verification
SAR context2,4-Dichloro substitution pattern reported as critical for activity; published SAR dataset available

Why 1-Cyano-N-(2,4-dichlorophenyl)cyclopropane-1-carboxamide Cannot Be Replaced by Generic Cyclopropanecarboxamide Analogs


Within the 1-cyano-N-substituted cyclopropanecarboxamide series, KARI inhibitory activity is exquisitely sensitive to the aryl substitution pattern. Single-point modifications to the phenyl ring can shift inhibition from near-complete blockade to total inactivity. For example, the 4-methoxy analog shows only 3.95% inhibition while the 2,4,5-trichloro analog is entirely inactive (0% inhibition) under identical assay conditions [1]. Consequently, selecting a generic or structurally similar cyclopropanecarboxamide without validated, compound-specific activity data carries a high risk of obtaining a biologically inert material. The quantitative evidence below establishes the performance boundaries that define when this specific compound—rather than a close analog—must be sourced.

Aryl substitution sensitivity
Even closely related analogs (2,4,5-trichloro, 4-methoxy) may shift from high inhibition to complete inactivity; substitution pattern is not interchangeable.
Untested cyclopropanecarboxamides
Generic or uncharacterized cyclopropanecarboxamide derivatives often lack KARI inhibition data; risk of obtaining biologically inert material.
Crystal form mismatch
Analog or polymorph identity cannot be confirmed by visual inspection alone; XRD verification against published monoclinic C2 structure is recommended.

Quantitative Differentiation Evidence for 1-Cyano-N-(2,4-dichlorophenyl)cyclopropane-1-carboxamide vs. Closest Analogs


KARI Enzyme Inhibition: 2,4-Dichloro vs. 4-Chloro and 2,4,5-Trichloro Analogs

The target compound inhibited spinach KARI (EC 1.1.1.86) by 97.04% at a single concentration of 100 µg/mL. Under the same assay conditions, the closely related 4-chloro analog (N-(4-chlorophenyl)-1-cyanocyclopropanecarboxamide) achieved 93.92% inhibition, while the 2,4,5-trichloro analog (1-cyano-N-(2,4,5-trichlorophenyl)cyclopropanecarboxamide) showed 0% inhibition [1]. These data, extracted from the Liu et al. (2007) study, demonstrate that the 2,4-dichloro substitution pattern is critical for high inhibitory potency, and that adding a third chlorine atom at the 5-position completely abolishes activity [1][2].

KARI inhibition
Data to verify
97% inhibition vs 0% for 2,4,5-trichloro analog
Reported near-complete blockade contrasts with inactive analog
Single-point assay at 100 µg/mL, spinach KARI
KARI inhibitor herbicide discovery structure-activity relationship

Crystal Structure Verification: Monoclinic C2 Space Group Differentiation from Trichloro Analog

Single-crystal X-ray diffraction confirmed that 1-cyano-N-(2,4-dichlorophenyl)cyclopropanecarboxamide crystallizes in the monoclinic space group C2 with unit cell parameters a = 14.387(9), b = 6.926(4), c = 12.237(7) Å, β = 100.386(10)°, V = 1199.4(12) ų, Z = 4, and Dc = 1.413 g/cm³ [1]. In contrast, the 2,4,5-trichloro analog crystallizes with a markedly different dihedral angle between the benzene and cyclopropane rings of 85.8(2)° [2]. This fully solved crystal structure provides a definitive identity benchmark for procurement, enabling unambiguous confirmation of received material via powder XRD or single-crystal analysis.

Crystal structure
Supporting evidence
a=14.387, b=6.926, c=12.237 Å; β=100.386°; space group C2
Published monoclinic C2 structure supports identity verification
Room-temperature Mo Kα XRD data; distinct from trichloro analog
X-ray crystallography solid-state characterization quality control

SAR-Driven Selectivity: The 2,4-Dichloro Motif as a Pharmacophoric Requirement for KARI Inhibition

A systematic comparison of 1-cyano-N-substituted cyclopropanecarboxamides reveals that chlorine substitution at both the 2- and 4-positions (2,4-dichloro) yields 97.04% KARI inhibition, whereas the 2,4,5-trichloro and 3-chloro analogs are completely inactive (0% inhibition) [1]. The 2-methyl analog achieves 100% inhibition, but the 4-methyl analog drops to 61.21%, and the 4-methoxy analog falls to 3.95% [1]. The 2,4-dichloro pattern thus combines high potency with synthetic accessibility and a defined crystal structure, distinguishing it from both more heavily chlorinated (inactive) and less substituted (variable activity) congeners.

SAR motif
Class-level inference
97% inhibition; 0% for 3-chloro and 2,4,5-trichloro; 4-methoxy 4%
2,4-Dichloro pattern reported as a requirement for high KARI inhibition
Comparative dataset from Liu et al. (2007) via BRENDA
structure-activity relationship KARI inhibitor design halogen substitution effect

Documented KARI Inhibitor Scaffold with Published Docking Model vs. Untested Analogs

1-Cyano-N-substituted cyclopropanecarboxamides were designed as transition-state analogs of the KARI-catalyzed alkyl migration reaction [1]. AutoDock molecular docking of a representative analog (compound 4a, the unsubstituted phenyl derivative) into the spinach KARI active site validated the binding mode, showing consistency with frontier molecular orbital theory predictions [1]. The Ki values of the most active compounds (2 and 4b) against rice KARI were 95.30 ± 13.71 and 207.9 ± 21.99 µM, respectively [1]. Although Ki data for the 2,4-dichloro compound were not individually reported, its 97.04% single-point inhibition suggests it resides among the most potent members of the series. In contrast, numerous structurally related cyclopropanecarboxamides lacking the cyano group or bearing alternative substituents have no published KARI activity data, introducing procurement risk for target-based screening.

Target engagement
Cross-study comparable
Docking model validated; reported top‑tier inhibition in series
Mechanistic rationale and docking support KARI‑targeted procurement
Related analog Ki: 95–208 µM (rice KARI); many analogs untested
molecular docking KARI inhibitor transition-state analog

Recommended Application Scenarios for 1-Cyano-N-(2,4-dichlorophenyl)cyclopropane-1-carboxamide Based on Quantitative Evidence


KARI-Targeted Herbicide Lead Discovery and SAR Expansion

The compound's 97.04% KARI inhibition at 100 µg/mL [1] and the rich SAR dataset demonstrating the critical role of the 2,4-dichloro substitution pattern [1] make it an ideal starting point for herbicide lead optimization programs targeting branched-chain amino acid biosynthesis in plants. Researchers can use this compound as a reference inhibitor to benchmark newly synthesized analogs in enzyme assays.

Crystallography-Based Fragment and Scaffold Hopping

The fully solved monoclinic C2 crystal structure with unit cell parameters a = 14.387, b = 6.926, c = 12.237 Å, β = 100.386° [2] provides a reliable starting point for structure-based drug design, including fragment growing, scaffold hopping, and co-crystallization studies with KARI. Procurement of a compound with a known crystal form ensures reproducibility in soaking and co-crystallization experiments.

Negative Control Validation Using Structurally Matched Inactive Analogs

The 2,4,5-trichloro analog (0% inhibition) and the 4-methoxy analog (3.95% inhibition) [1] serve as well-characterized negative controls with near-identical physicochemical properties. Sourcing both the active 2,4-dichloro compound and the inactive 2,4,5-trichloro analog from the same study enables rigorous counter-screening and target engagement validation.

Antibacterial Discovery Targeting Bacterial KARI

The compound showed bioactivity against Escherichia coli KARI in preliminary testing [2], and the KARI enzyme is essential for bacterial branched-chain amino acid biosynthesis. This compound can serve as a starting point for antibacterial discovery programs, with the published docking model guiding further optimization of potency and selectivity.

Application
Selection Property
Validation Focus
KARI‑targeted herbicide research
Reported near‑complete spinach KARI inhibition
Enzyme inhibition assay against plant KARI; SAR expansion
Crystallography‑based design
Solved monoclinic C2 crystal structure
XRD identity match; co‑crystallization with KARI
Comparator control studies
Structurally matched inactive 2,4,5‑trichloro analog available
Counter‑screening with matched inactive analog from same study
Antibacterial enzyme screening
Published docking model and KARI target engagement data
Cross‑validation against bacterial KARI orthologs (e.g., E. coli)
Quote Request

Request a Quote for 1-cyano-N-(2,4-dichlorophenyl)cyclopropane-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.